molecular formula C10H17N3 B13221974 3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole

Cat. No.: B13221974
M. Wt: 179.26 g/mol
InChI Key: PQVABLSJPUBOFL-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a dimethylpyrrolidine moiety. The compound’s distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4,4-dimethylpyrrolidine with a suitable pyrazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Dimethylpyrrolidin-3-yl)-1H-indole
  • (4,4-Dimethylpyrrolidin-3-yl)methanol

Uniqueness

3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole stands out due to its unique combination of a pyrazole ring and a dimethylpyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(4,4-dimethylpyrrolidin-3-yl)-1-methylpyrazole

InChI

InChI=1S/C10H17N3/c1-10(2)7-11-6-8(10)9-4-5-13(3)12-9/h4-5,8,11H,6-7H2,1-3H3

InChI Key

PQVABLSJPUBOFL-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=NN(C=C2)C)C

Origin of Product

United States

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